molecular formula C15H21N3O5 B2931185 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea CAS No. 877641-35-5

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea

Cat. No.: B2931185
CAS No.: 877641-35-5
M. Wt: 323.349
InChI Key: QLTZFCLXVGNYJV-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea is a chemical compound of significant interest in preclinical neurological research, recognized for its structural similarities to the racetam class of nootropics. This pyrrolidone derivative is primarily investigated for its potential neuroprotective and cognitive-enhancing properties. Research indicates that such compounds may function as positive allosteric modulators of ionotropic glutamate receptors, including the AMPA receptor, which plays a crucial role in synaptic plasticity and the cellular mechanisms underlying learning and memory. By enhancing excitatory synaptic transmission without acting as a direct agonist, this compound provides a valuable tool for probing the mechanisms of cognitive function and neuroadaptation. Its research applications extend to models of cognitive deficit, age-related memory decline, and neurodegenerative conditions, where modulating glutamatergic signaling is a key therapeutic strategy. The presence of the 3,4-dimethoxyphenyl moiety may contribute to additional pharmacological interactions, making it a versatile scaffold for structure-activity relationship (SAR) studies aimed at developing novel neurotherapeutic agents.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-22-12-4-3-11(8-13(12)23-2)18-9-10(7-14(18)20)17-15(21)16-5-6-19/h3-4,8,10,19H,5-7,9H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZFCLXVGNYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidinone ring is reacted with a 3,4-dimethoxyphenyl halide in the presence of a base.

    Introduction of the Hydroxyethyl Urea Moiety: The final step involves the introduction of the hydroxyethyl urea moiety. This can be achieved by reacting the intermediate compound with an isocyanate or carbamate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl urea moiety, where nucleophiles such as amines or thiols can replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and three structurally similar analogs:

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound (hypothetical) C₁₅H₂₁N₃O₅ 335.35 2-hydroxyethyl, 3,4-dimethoxyphenyl
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 877641-33-3) C₁₆H₂₃N₃O₅ 337.37 2-methoxyethyl, 3,4-dimethoxyphenyl
1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 1008033-10-0) C₁₈H₂₅N₃O₄ 385.40 3-methoxyphenyl, 3,4-dimethoxyphenyl
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 954697-35-9) C₂₀H₂₂ClN₃O₄ 403.90 4-chlorophenyl, 2,4-dimethoxyphenyl
Key Observations:

The chlorophenyl group in CAS 954697-35-9 introduces electron-withdrawing effects, which may alter binding affinity in biological systems .

Molecular Weight Trends :

  • The addition of methoxy groups (e.g., CAS 1008033-10-0) or chlorophenyl groups (e.g., CAS 954697-35-9) increases molecular weight, likely reducing diffusion rates across membranes .

Positional Isomerism :

  • CAS 1008033-10-0 features a 3-methoxyphenyl group instead of 3,4-dimethoxyphenyl, which could shift electronic density and steric interactions in receptor binding .

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following:

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • LogP : 2.3307
  • Polar Surface Area : 55.982 Ų

These properties suggest a moderate lipophilicity and potential for bioactivity, which is crucial for its pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert effects by binding to enzymes or receptors involved in various signaling pathways:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The mechanism involves the inhibition of key pathways that promote cell proliferation and survival.

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Properties :
    • A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 2.39 μM to 3.90 μM against various cancer cell lines, indicating potent antiproliferative activity comparable to established anticancer agents like sorafenib .
    • The urea moiety in the structure plays a critical role in enhancing the binding affinity to target proteins involved in cancer progression.
  • Synthesis and Evaluation :
    • The synthesis typically involves the formation of the pyrrolidinone core through cyclization reactions followed by the introduction of substituents like dimethoxyphenyl groups via nucleophilic substitutions.
    • In vitro assays have confirmed the efficacy of these compounds in inhibiting cancer cell growth, highlighting their potential as new therapeutic agents.

Data Table: Summary of Biological Activity

Activity Type Cell Line IC50 Value (μM) Reference
AntiproliferativeA5492.39
AntiproliferativeHCT1163.90
AntiproliferativePC3Not specified

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on BRAF Inhibition : Research simulated the interaction of these compounds with BRAF protein, revealing that specific interactions involving hydrogen bonds contribute to their inhibitory effects on cancer cell proliferation .
  • Comparative Efficacy : In comparative studies with known anticancer drugs, these compounds demonstrated comparable or superior efficacy in inhibiting tumor growth in vitro.

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